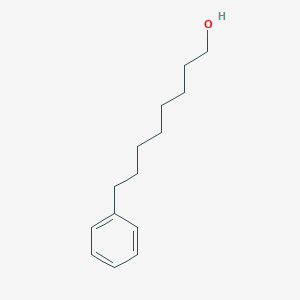

8-Phenyloctan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-phenyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGATOGROSKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333734 | |

| Record name | 8-phenyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-97-6 | |

| Record name | 8-phenyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Phenyloctan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 8-Phenyloctan-1-ol, a synthetic organic compound with applications in the fragrance and material science industries.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is an amphiphilic molecule, characterized by a phenyl ring connected to an eight-carbon aliphatic chain that terminates in a hydroxyl group.[1] This unique structure, combining both hydrophobic and hydrophilic moieties, is key to its physical and chemical behavior.[1]

| Property | Value | Source |

| CAS Number | 10472-97-6 | [1][2][3] |

| Molecular Formula | C14H22O | [1][2][3] |

| Molecular Weight | 206.32 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 126-128°C at 0.2 mmHg | [3][4] |

| Density | 0.942 g/mL at 20°C | [3][5] |

| Refractive Index | 1.5060 at 20°C | [3][4] |

| Water Solubility | Not miscible or difficult to mix with water | [3][4] |

| Stability | Stable. Incompatible with strong oxidizing agents. Combustible. | [3][4] |

| pKa (Predicted) | 15.20 ± 0.10 | [3][4] |

Structural Information

The structural details of this compound have been determined using various spectroscopic methods.

| Identifier | Value | Source |

| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCO | [1][2] |

| InChI | InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | [1][2] |

| InChIKey | MGIGATOGROSKNW-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not found in nature and is achieved through synthetic organic chemistry.[1] Common methods for its preparation include the reduction of aromatic ketones and alkylation reactions.[1]

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

A detailed experimental protocol for the synthesis of this compound and its derivatives via sodium borohydride reduction of the corresponding ketone has been reported in the Journal of the Iranian Chemical Society.[1] Another approach involves the palladium-catalyzed alkylation of phenols with allyl alcohols, as described in the Journal of Organic Chemistry.[1]

Optimized reaction conditions for transition metal-catalyzed couplings to form the phenyl-alkyl bond have utilized non-polar solvents like benzene with aluminum trichloride catalysis at controlled temperatures of 0-10°C.[1] Subsequent hydrolysis steps are effectively carried out in protic solvents such as methanol or ethanol at temperatures ranging from 20-60°C.[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the molecular structure by identifying the different types of atoms and their arrangements.[1]

-

Infrared (IR) Spectroscopy: The hydroxyl group (-OH) in this compound exhibits a characteristic broad absorption band in the IR spectrum, typically around 3600 cm⁻¹.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify the compound, particularly in complex mixtures, by separating its components and analyzing their mass spectra.[1]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation.[2][3][5]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/ eye protection/ face protection.[2][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][8] The compound is combustible and should be stored in a cool, dry place away from strong oxidizing agents.[3][4]

Applications and Research Interest

This compound is a versatile compound with several potential applications:

-

Fragrance and Flavor Industry: It possesses a pleasant floral odor, making it a candidate for use as a fragrance ingredient in perfumes, cosmetics, and household products.[1]

-

Material Science: The presence of both a long, hydrophobic alkyl chain and an aromatic group suggests its potential use in the development of new materials with specific properties, such as self-assembly or liquid crystal formation.[1]

-

Biomedical Research: Derivatives of this compound have been explored in drug discovery due to their ability to interact with certain biological targets, although further research is required to determine their efficacy and safety.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex organic molecules.[1]

Logical Relationships in Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two main functional components: the hydroxyl group and the phenyl ring.

Caption: Reactivity map of this compound based on its functional groups.

References

- 1. Buy this compound | 10472-97-6 [smolecule.com]

- 2. This compound | C14H22O | CID 517850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-PHENYL-1-OCTANOL | 10472-97-6 [chemicalbook.com]

- 4. 8-PHENYL-1-OCTANOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 8-Phenyl-1-octanol 98 GC 10472-97-6 [sigmaaldrich.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 8-Phenyloctan-1-ol from Aromatic Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 8-phenyloctan-1-ol, a long-chain aromatic alcohol with applications in fragrance, materials science, and as a synthon in pharmaceutical development. The synthesis commences from readily available aromatic ketones and proceeds through a series of well-established organic transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a valuable organic molecule characterized by a phenyl group attached to an eight-carbon aliphatic chain terminating in a primary alcohol. Its synthesis is of interest for the creation of derivatives with potential biological activity and for its use as a building block in more complex molecular architectures. The synthetic approach detailed herein is a robust and scalable method that begins with the Friedel-Crafts acylation of benzene, followed by sequential reduction steps to yield the target molecule.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from benzene and suberic acid or its anhydride. The overall transformation involves the formation of a keto-acid intermediate, followed by the reduction of the ketone and carboxylic acid functionalities.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Oxo-8-phenyloctanoic acid (Friedel-Crafts Acylation)

This step involves the acylation of benzene with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the keto-acid intermediate.[1]

Reaction: Benzene + Suberic Anhydride --(AlCl₃)--> 8-Oxo-8-phenyloctanoic acid

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place anhydrous aluminum chloride (2.2 equivalents) and dry benzene (10 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Dissolve suberic anhydride (1.0 equivalent) in dry benzene and add it dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat under reflux at 60°C for approximately 30 minutes.[2]

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with benzene or diethyl ether.

-

Combine the organic layers, wash with water, and then extract with a 10% sodium carbonate solution.

-

Acidify the sodium carbonate extract with dilute hydrochloric acid to precipitate the crude 8-oxo-8-phenyloctanoic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Caption: Experimental workflow for Friedel-Crafts acylation.

Step 2: Synthesis of 8-Phenyloctanoic acid (Ketone Reduction)

The carbonyl group of 8-oxo-8-phenyloctanoic acid is reduced to a methylene group. This can be achieved via the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions). The choice of method depends on the stability of other functional groups in the molecule.

This method is effective for aryl-alkyl ketones that are stable in strongly acidic conditions.[3]

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and 8-oxo-8-phenyloctanoic acid (1.0 equivalent).

-

Heat the mixture under reflux for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, decant the aqueous layer and extract it with diethyl ether.

-

Wash the zinc residue with diethyl ether.

-

Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 8-phenyloctanoic acid.

-

Purify the product by distillation under reduced pressure or by recrystallization.

This method is suitable for substrates that are sensitive to acid but stable in strong base.[4]

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 8-oxo-8-phenyloctanoic acid (1.0 equivalent) in diethylene glycol.

-

Add potassium hydroxide (4 equivalents) and hydrazine hydrate (85%, 2 equivalents).

-

Heat the mixture to 130-140 °C for 1 hour to form the hydrazone.

-

Modify the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 195-200 °C.

-

Reflux the mixture at this temperature for 3-4 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture, add water, and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 8-phenyloctanoic acid by distillation or recrystallization.

Caption: Alternative workflows for the reduction of the keto-acid.

Step 3: Synthesis of this compound (Carboxylic Acid Reduction)

The final step is the reduction of the carboxylic acid group of 8-phenyloctanoic acid to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][6]

Procedure:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve 8-phenyloctanoic acid (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude this compound by vacuum distillation.

Caption: Experimental workflow for the reduction of 8-phenyloctanoic acid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 | 230 (15 mmHg) |

| 8-Oxo-8-phenyloctanoic acid | C₁₄H₁₈O₃ | 234.29 | 80-82[8] | 407.1 ± 28.0 (at 760 mmHg)[8] |

| 8-Phenyloctanoic acid | C₁₄H₂₀O₂ | 220.31[9] | - | - |

| This compound | C₁₄H₂₂O | 206.33 | - | - |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 8-Oxo-8-phenyloctanoic acid | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 2.35 (t, 2H), 1.70 (m, 4H), 1.40 (m, 4H) | 200.2, 179.1, 136.9, 133.0, 128.6, 128.0, 38.6, 34.0, 28.9, 28.8, 24.6, 24.3 | 3300-2500 (br, O-H), 1705 (C=O, acid), 1685 (C=O, ketone), 1600, 1450 | 234 (M⁺) |

| 8-Phenyloctanoic acid | 7.29-7.15 (m, 5H), 2.60 (t, 2H), 2.34 (t, 2H), 1.68-1.55 (m, 4H), 1.38-1.25 (m, 8H) | 179.8, 142.8, 128.4, 128.2, 125.6, 36.0, 34.0, 31.4, 29.4, 29.2, 29.1, 24.7 | 3300-2500 (br, O-H), 1700 (C=O), 1605, 1495, 1455 | 220 (M⁺)[9] |

| This compound | 7.30-7.15 (m, 5H), 3.64 (t, 2H), 2.61 (t, 2H), 1.65-1.55 (m, 4H), 1.40-1.25 (m, 10H) | 142.9, 128.4, 128.2, 125.6, 63.1, 36.1, 32.9, 31.5, 29.5, 29.4, 29.3, 25.7 | 3600-3200 (br, O-H), 3030, 2930, 2855, 1605, 1495, 1455, 1055 (C-O) | 206 (M⁺) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from aromatic ketones, specifically through the Friedel-Crafts acylation of benzene with a C8 dicarboxylic acid derivative, is a reliable and well-documented pathway. The subsequent reductions of the keto and carboxylic acid functionalities can be achieved with high efficiency using standard laboratory reagents and procedures. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable compound for further investigation and application in various fields of chemical science. Careful attention to anhydrous conditions, particularly in the Friedel-Crafts acylation and LiAlH₄ reduction steps, is critical for achieving high yields.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. CAS # 66147-75-9, 8-Oxo-8-phenyloctanoic acid: more information. [ww.chemblink.com]

- 9. 8-Phenyloctanoic acid | C14H20O2 | CID 520273 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Alkylation Methods for the Synthesis of 8-Phenyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctan-1-ol is a valuable long-chain aromatic alcohol intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its structure, featuring a phenyl ring attached to an eight-carbon aliphatic chain with a terminal hydroxyl group, allows for diverse functionalization. This technical guide provides an in-depth overview of the primary alkylation methods for the synthesis of this compound, focusing on Friedel-Crafts acylation followed by reduction, and transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate practical application in a research and development setting.

Synthetic Strategies Overview

The synthesis of this compound can be broadly categorized into two main approaches:

-

Friedel-Crafts Acylation and Subsequent Reduction: This classical approach involves the acylation of benzene with a C8 dicarboxylic acid derivative, followed by reduction of the resulting keto acid to the desired alcohol. This method is robust and utilizes readily available starting materials.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Kumada, Suzuki, and Negishi couplings offer alternative routes. These reactions involve the coupling of a phenyl-containing organometallic reagent with an eight-carbon aliphatic chain bearing a leaving group and a protected alcohol functionality. These methods often provide high yields and functional group tolerance.

The following sections will detail the experimental protocols and available data for these synthetic pathways.

I. Friedel-Crafts Acylation and Reduction Pathway

This two-step sequence is a common and cost-effective method for preparing ω-phenylalkanoic acids, which can then be reduced to the corresponding alcohols.

Step 1: Friedel-Crafts Acylation of Benzene with Suberic Anhydride

In this step, benzene is acylated with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 8-oxo-8-phenyloctanoic acid.

Reaction:

Step 2: Reduction of 8-oxo-8-phenyloctanoic acid

The resulting keto acid undergoes reduction of both the ketone and carboxylic acid functionalities to afford this compound. A common method for this transformation is the Clemmensen reduction, which reduces the ketone to a methylene group, followed by reduction of the carboxylic acid. Alternatively, a Wolff-Kishner reduction can be employed to reduce the ketone, followed by a separate reduction of the carboxylic acid using reagents like borane complexes.

Reaction:

dot graph "Friedel_Crafts_Acylation_and_Reduction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Benzene [label="Benzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubericAnhydride [label="Suberic Anhydride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="Friedel-Crafts Acylation\n(AlCl₃)", shape=ellipse, fillcolor="#FBBC05"]; KetoAcid [label="8-oxo-8-phenyloctanoic acid"]; Reduction [label="Reduction\n(e.g., Clemmensen or\nWolff-Kishner followed\nby acid reduction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Benzene -> Acylation; SubericAnhydride -> Acylation; Acylation -> KetoAcid; KetoAcid -> Reduction; Reduction -> FinalProduct; } caption: Friedel-Crafts Acylation and Reduction Pathway for this compound Synthesis.

II. Transition Metal-Catalyzed Cross-Coupling Reactions

These methods provide powerful alternatives for the construction of the carbon-carbon bond between the phenyl ring and the octyl chain.

A. Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2][3] For the synthesis of this compound, this would typically involve the coupling of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with an 8-halo-1-octanol derivative where the hydroxyl group is protected.

General Reaction Scheme:

-

Protection of the alcohol: 8-bromo-1-octanol is reacted with a suitable protecting group (e.g., tetrahydropyran, THP) to prevent interference from the acidic hydroxyl proton.

-

Kumada Coupling: The protected 8-bromooctanol derivative is then coupled with phenylmagnesium bromide in the presence of a nickel or palladium catalyst.

-

Deprotection: The protecting group is removed to yield this compound.

dot graph "Kumada_Coupling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Phenyl_Grignard [label="Phenylmagnesium\nBromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Halide [label="Protected\n8-bromo-1-octanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Kumada Coupling\n(Ni or Pd catalyst)", shape=ellipse, fillcolor="#FBBC05"]; Protected_Product [label="Protected\nthis compound"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenyl_Grignard -> Coupling; Protected_Halide -> Coupling; Coupling -> Protected_Product; Protected_Product -> Deprotection; Deprotection -> Final_Product; } caption: Kumada Coupling Pathway for this compound Synthesis.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[4] For the synthesis of this compound, this would involve the coupling of phenylboronic acid with a protected 8-halo-1-octanol.

General Reaction Scheme:

-

Protection of the alcohol: As with the Kumada coupling, the hydroxyl group of 8-bromo-1-octanol is protected.

-

Suzuki-Miyaura Coupling: The protected 8-bromooctanol is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

-

Deprotection: Removal of the protecting group affords the final product.

dot graph "Suzuki_Miyaura_Coupling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Phenylboronic_Acid [label="Phenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Halide [label="Protected\n8-bromo-1-octanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Suzuki-Miyaura\nCoupling\n(Pd catalyst, Base)", shape=ellipse, fillcolor="#FBBC05"]; Protected_Product [label="Protected\nthis compound"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenylboronic_Acid -> Coupling; Protected_Halide -> Coupling; Coupling -> Protected_Product; Protected_Product -> Deprotection; Deprotection -> Final_Product; } caption: Suzuki-Miyaura Coupling Pathway for this compound Synthesis.

C. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. The synthesis of this compound would proceed via the coupling of a phenylzinc reagent with a protected 8-halo-1-octanol.

General Reaction Scheme:

-

Protection of the alcohol: The hydroxyl group of 8-bromo-1-octanol is protected.

-

Formation of Organozinc Reagent: A phenylzinc reagent (e.g., phenylzinc chloride) is prepared from a suitable phenyl precursor.

-

Negishi Coupling: The protected 8-bromooctanol is coupled with the phenylzinc reagent in the presence of a palladium or nickel catalyst.

-

Deprotection: The protecting group is removed to yield this compound.

dot graph "Negishi_Coupling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Phenylzinc_Reagent [label="Phenylzinc Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Halide [label="Protected\n8-bromo-1-octanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Negishi Coupling\n(Pd or Ni catalyst)", shape=ellipse, fillcolor="#FBBC05"]; Protected_Product [label="Protected\nthis compound"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenylzinc_Reagent -> Coupling; Protected_Halide -> Coupling; Coupling -> Protected_Product; Protected_Product -> Deprotection; Deprotection -> Final_Product; } caption: Negishi Coupling Pathway for this compound Synthesis.

Experimental Protocols and Data

Table 1: Friedel-Crafts Acylation and Reduction

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | Friedel-Crafts Acylation | Benzene, Suberic Anhydride, AlCl₃, CS₂ or Nitrobenzene, 0-5 °C then RT | 70-85 | General Procedure[5] |

| 2 | Clemmensen Reduction | 8-oxo-8-phenyloctanoic acid, Zn(Hg), conc. HCl, Toluene, reflux | 60-80 | General Procedure[6] |

| 2a | Wolff-Kishner Reduction | 8-oxo-8-phenyloctanoic acid, Hydrazine hydrate, KOH or NaOH, Ethylene glycol, 180-200 °C | 75-90 | General Procedure |

| 2b | Carboxylic Acid Reduction | 8-phenyloctanoic acid, BH₃·THF or LiAlH₄, THF, reflux | 85-95 | General Procedure[7] |

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Method | Aryl Source | Alkyl Source (Protected) | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Kumada | Phenylmagnesium bromide | 8-(THP-oxy)octyl bromide | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | - | THF or Et₂O | RT to reflux | 70-90 | General Procedure[1][2] |

| Suzuki-Miyaura | Phenylboronic acid | 8-(THP-oxy)octyl bromide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 75-95 | General Procedure[4] |

| Negishi | Phenylzinc chloride | 8-(THP-oxy)octyl bromide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | - | THF | RT to reflux | 80-95 | General Procedure |

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The Friedel-Crafts acylation route is a classical and often cost-effective approach, particularly for large-scale synthesis, although it involves multiple steps. Transition metal-catalyzed cross-coupling reactions, such as Kumada, Suzuki-Miyaura, and Negishi couplings, offer more direct and often higher-yielding routes with excellent functional group tolerance, making them highly attractive for laboratory-scale synthesis and in the context of complex molecule construction. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the overall synthetic strategy. This guide provides the foundational knowledge and procedural outlines to enable researchers to select and implement the most suitable method for their specific needs.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. Kumada Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-Phenyloctan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alcohol 8-phenyloctan-1-ol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.17 | m | 5H | Ar-H |

| 3.64 | t, J=6.6 Hz | 2H | H O-CH ₂ |

| 2.60 | t, J=7.7 Hz | 2H | Ar-CH ₂ |

| 1.63 - 1.53 | m | 4H | Ar-CH₂-CH ₂ & HO-CH₂-CH ₂ |

| 1.38 - 1.25 | m | 8H | -(CH ₂)₄- |

| 1.20 (approx.) | s (broad) | 1H | OH |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 142.8 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 128.2 | Ar-C H |

| 125.6 | Ar-C H |

| 62.9 | C H₂-OH |

| 35.9 | Ar-C H₂ |

| 32.8 | HO-CH₂-C H₂ |

| 31.5 | Ar-CH₂-C H₂ |

| 29.5 | -(C H₂)₄- |

| 29.3 | -(C H₂)₄- |

| 29.2 | -(C H₂)₄- |

| 25.7 | -(C H₂)₄- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3330 (broad) | O-H stretch |

| 3025 | Aromatic C-H stretch |

| 2927 | Aliphatic C-H stretch (asymmetric) |

| 2855 | Aliphatic C-H stretch (symmetric) |

| 1604 | Aromatic C=C stretch |

| 1496 | Aromatic C=C stretch |

| 1454 | CH₂ bend |

| 1058 | C-O stretch |

| 748 | Aromatic C-H bend (out-of-plane) |

| 698 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 15 | [M]⁺ |

| 133 | 10 | [M - C₅H₁₁O]⁺ |

| 119 | 15 | [M - C₆H₁₃O]⁺ |

| 105 | 60 | [C₈H₉]⁺ |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

| 55 | 20 | [C₄H₇]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on available instrumentation and specific experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used for analysis.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16 to 32 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second is set between scans.

-

Acquisition Time: An acquisition time of approximately 4 seconds is used.

-

Spectral Width: A spectral width of 16 ppm is typically sufficient.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (zgpg30) is employed.

-

Number of Scans: 256 to 1024 scans are acquired, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2.0 seconds is used.

-

Acquisition Time: An acquisition time of approximately 1.1 seconds is used.

-

Spectral Width: A spectral width of 240 ppm is typically used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired directly using a neat sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond or zinc selenide crystal is utilized.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or a similar system) is used for the analysis.

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this separation.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent filament damage from the solvent peak.

Data Analysis: The acquired data is analyzed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Physical properties of 8-Phenyloctan-1-ol: boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 8-Phenyloctan-1-ol (CAS No. 10472-97-6), a synthetic organic compound with applications in the fragrance industry and as a chemical intermediate. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The key physical characteristics of this compound are summarized below. These values are critical for handling, process design, and quality control in a research and development setting.

| Property | Value | Conditions |

| Boiling Point | 126-128 °C | at 0.2 mmHg |

| Density | 0.942 g/mL | at 20 °C |

Experimental Protocols

Precise measurement of physical properties is fundamental to chemical characterization. The following sections detail the methodologies for the synthesis and physical property determination of this compound.

Synthesis of this compound: An Exemplary Workflow

This compound is not naturally occurring and is produced through synthetic organic chemistry. One common pathway involves the reduction of an aromatic ketone. The following diagram illustrates a generalized workflow for its synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported under reduced pressure to prevent decomposition at higher temperatures. A standard laboratory procedure for this measurement is vacuum distillation.

Apparatus:

-

Round-bottom flask

-

Stir bar

-

Claisen adapter

-

Thermometer and adapter

-

Vigreux column (short path)

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Heating mantle

-

Vacuum pump and pressure gauge (manometer)

Procedure:

-

Assembly: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a vacuum.

-

Sample Preparation: Place the this compound sample and a stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

-

System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 0.2 mmHg). Monitor the pressure with a manometer.

-

Heating: Gently heat the sample using a heating mantle.

-

Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and a ring of condensate rises up the distillation head. The boiling point is the stable temperature recorded on the thermometer when the liquid is condensing and dripping into the receiving flask.[1][2] This temperature corresponds to the equilibrium between the liquid and vapor phases at the measured pressure.[3]

Determination of Density

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume.

Apparatus:

-

Pycnometer (specific volume, e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁) on an analytical balance.[4][5]

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath set to 20.0 °C until thermal equilibrium is reached. Ensure the pycnometer is completely full, with water rising through the capillary in the stopper. Dry the exterior and measure its mass (m₂).

-

Volume Calculation: Calculate the precise volume of the pycnometer (V) at 20.0 °C using the known density of water (ρ_water at 20.0 °C ≈ 0.99821 g/mL):

-

V = (m₂ - m₁) / ρ_water

-

-

Measurement with Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to thermal equilibrium at 20.0 °C in the water bath, dry the exterior, and measure its mass (m₃).[5][6]

-

Density Calculation: Calculate the density of the this compound sample (ρ_sample) using the calculated volume:

-

ρ_sample = (m₃ - m₁) / V

-

References

An In-depth Technical Guide to the Solubility and Stability of 8-Phenyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 8-Phenyloctan-1-ol, a significant intermediate in the synthesis of various organic compounds, including fragrances and potential pharmaceutical agents.[1] Given the limited availability of specific quantitative data in public literature, this guide synthesizes information from structurally similar compounds, outlines detailed experimental protocols for determining these properties, and discusses potential degradation pathways.

Physicochemical Properties of this compound

This compound is an aromatic alcohol with a long alkyl chain, which dictates its physicochemical behavior. Its structure consists of a polar hydroxyl group and a nonpolar phenyl and octyl backbone.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.32 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 126-128 °C at 0.2 mmHg | [1] |

| Density | 0.942 g/mL at 20 °C | [1] |

| Water Solubility | Not miscible or difficult to mix with water | [1][2] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents | [1][2] |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The polar hydroxyl group contributes to solubility in polar solvents, while the long hydrophobic alkyl chain and the phenyl ring favor solubility in nonpolar solvents. Based on the behavior of structurally similar long-chain alkylphenols and other aromatic alcohols, a qualitative solubility profile can be predicted. For instance, 4-octylphenol is more soluble in organic solvents than in water, and phenethyl alcohol is miscible with most organic solvents.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Protic | Hexane, Toluene | High | The long octyl chain and phenyl group have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The molecule can act as a hydrogen bond donor, and the overall polarity is compatible with these solvents. |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can form hydrogen bonds with the solvent, but the long nonpolar chain may limit miscibility compared to shorter-chain alcohols. |

| Aqueous | Water | Low | The large hydrophobic portion of the molecule (phenyl and octyl groups) dominates, leading to poor water solubility.[1][2] |

Stability Profile

This compound is generally stable under standard storage conditions (cool, dark, and well-ventilated). However, its stability can be compromised by exposure to certain environmental factors. The primary alcohol and the aromatic ring are the main sites for potential degradation.

3.1. Likely Degradation Pathways

-

Oxidation: As a primary alcohol, this compound can be oxidized. Mild oxidizing agents can convert it to the corresponding aldehyde (8-phenyloctanal), while strong oxidizing agents can lead to the formation of the carboxylic acid (8-phenyloctanoic acid).

-

Acidic and Basic Conditions: Under strong acidic or basic conditions, the hydroxyl group can participate in substitution or elimination reactions. In acidic media, protonation of the hydroxyl group can facilitate its departure as a water molecule, potentially leading to the formation of a carbocation and subsequent rearrangement or reaction with nucleophiles.

-

Thermal Stress: High temperatures can potentially lead to dehydration (elimination of water) to form an alkene or cause cleavage of the C-C bonds in the alkyl chain.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. This could involve reactions of the phenyl ring or radical-induced degradation of the alkyl chain.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Potential Degradation Products | Predicted Stability |

| Acidic (e.g., 0.1 M HCl) | Substitution products, elimination products (alkenes) | Potentially unstable under strong acid and heat. |

| Basic (e.g., 0.1 M NaOH) | Potential for some degradation, though likely more stable than in acid. | Generally stable at room temperature, may degrade with heat. |

| Oxidative (e.g., 3% H₂O₂) | 8-phenyloctanal, 8-phenyloctanoic acid | Susceptible to oxidation. |

| Thermal (e.g., > 60 °C) | Dehydration products (alkenes), chain cleavage products | May degrade at elevated temperatures. |

| Photolytic (e.g., UV light) | Complex mixture of degradation products from aromatic ring and alkyl chain reactions. | Potentially unstable with prolonged exposure. |

Experimental Protocols

4.1. Determination of Quantitative Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid/liquid ensures that saturation is reached.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker bath or orbital shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to sediment any undissolved material.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the solubility by back-calculating from the measured concentration in the diluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

4.2. Forced Degradation Studies and Development of a Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method that can separate the parent compound from its degradants.

Methodology:

-

Stress Conditions: Expose solutions of this compound (typically in a mixture of water and an organic co-solvent like acetonitrile or methanol) to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solution at 80 °C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

A control sample should be stored at ambient temperature in the dark.

-

-

Sample Analysis: Analyze the stressed samples at various time points using an HPLC-UV system.

-

Method Development: Develop an HPLC method capable of separating the parent this compound peak from all degradation product peaks. Key parameters to optimize include:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (often with a buffer like phosphate or formate) and an organic solvent (acetonitrile or methanol) is typically required.

-

Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 210 nm or 254 nm).

-

Flow Rate and Temperature: Optimize for the best peak shape and resolution.

-

-

Method Validation: Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.

Visualizations

Caption: Workflow for Quantitative Solubility Determination.

Caption: Forced Degradation and Method Development Workflow.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 8-Phenyloctan-1-ol in Biological Systems

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature expressly detailing the mechanism of action of 8-Phenyloctan-1-ol in biological systems is currently unavailable. This guide, therefore, serves as a foundational document, hypothesizing potential mechanisms based on the compound's physicochemical properties and the known biological activities of structurally related molecules. It further provides a comprehensive suite of experimental protocols to facilitate the investigation of these potential mechanisms.

Introduction

This compound is an amphiphilic organic compound characterized by a long, hydrophobic eight-carbon alkyl chain, a phenyl group, and a terminal hydrophilic primary alcohol group.[1] This unique structure suggests potential applications beyond its use as a fragrance ingredient and chemical intermediate, particularly in the realm of biological research as a modulator of lipid interactions and membrane dynamics.[1] The absence of specific research into its biological mechanism of action presents an opportunity for novel investigation. This guide aims to provide a theoretical framework and a practical experimental toolkit for researchers seeking to elucidate the biological activities of this compound.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to predicting its behavior in biological milieu. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [2][3] |

| Molecular Weight | 206.32 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 126-128 °C at 0.2 mmHg | [2][3] |

| Density | 0.942 g/mL at 20 °C | [2][3] |

| Water Solubility | Not miscible or difficult to mix | [2][3] |

| pKa (Predicted) | 15.20 ± 0.10 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

The pronounced amphipathic nature of this compound, arising from its substantial hydrophobic regions (octyl chain and phenyl ring) and a polar head (hydroxyl group), is the primary determinant of its likely biological interactions.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous long-chain alcohols and other amphiphilic molecules, the primary hypothesized mechanism of action for this compound is the disruption of cellular membrane integrity and function .[4][5]

Interaction with the Plasma Membrane

The amphiphilic structure of this compound facilitates its insertion into the lipid bilayer of cellular membranes. The hydrophobic tail would embed within the acyl chain core of the membrane, while the hydrophilic alcohol head would orient towards the aqueous environment. This intercalation can lead to several downstream effects:

-

Increased Membrane Fluidity: Insertion of foreign molecules can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.

-

Alteration of Membrane Permeability: This disruption can create transient pores or defects in the membrane, leading to the leakage of ions and small molecules, such as potassium ions (K+), and the influx of others.[6]

-

Modulation of Membrane Proteins: Changes in the lipid environment can alter the conformation and function of integral membrane proteins, such as ion channels, receptors, and enzymes.

-

Induction of Membrane Curvature and Fusion/Fission Events: The molecular shape of this compound could induce mechanical stress on the bilayer, potentially influencing processes like endocytosis and exocytosis.

Long-chain fatty alcohols are known to possess antimicrobial properties by damaging the cell membranes of bacteria.[6][7] Specifically, alcohols with chain lengths from C9 to C11 demonstrate bactericidal effects by causing significant membrane damage and leakage of intracellular contents.[4][6] While longer chain alcohols (C12-C13) show high bacteriostatic activity, their primary mode of action may not solely be membrane damage, suggesting more complex interactions.[6] Given its C8 chain, this compound may act similarly to these shorter-chain alcohols.

Hypothesized interaction of this compound with a cell membrane.

Intracellular Targets

Should this compound be capable of crossing the plasma membrane, it could interact with intracellular components:

-

Mitochondrial Membranes: Similar to the plasma membrane, it could disrupt mitochondrial membrane integrity, affecting the electron transport chain and ATP synthesis.

-

Enzyme Inhibition: The compound could bind to hydrophobic pockets in enzymes, altering their catalytic activity. Xenobiotics are often metabolized by cytochrome P450 enzymes, and this compound could potentially act as a substrate or inhibitor for these enzymes.[8]

Recommended Experimental Protocols

To investigate the hypothesized biological activities of this compound, a tiered approach starting with general cytotoxicity assays followed by more specific mechanistic studies is recommended.

Tiered experimental workflow for investigating this compound.

Tier 1: General Cytotoxicity and Membrane Integrity Assays

-

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. A decrease in metabolic activity is indicative of cytotoxicity or a reduction in cell proliferation.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to the research question) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[9] Replace the medium in the wells with the compound dilutions and include vehicle controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[10] Its activity can be measured in the supernatant, and the amount is proportional to the number of lysed cells.

-

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Controls: Include wells for a "maximum LDH release" control by treating cells with a lysis buffer (e.g., 1% Triton X-100) and a "no cell" background control.[10]

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate in the dark at room temperature for 10-30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

-

Workflow for Tier 1 Cytotoxicity Assays.

Tier 2: Mechanistic Assays

If Tier 1 assays indicate cytotoxicity, particularly a rapid loss of membrane integrity, the following assays can provide deeper mechanistic insights.

-

Principle: The fluorescence polarization of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is used to determine membrane fluidity. A decrease in polarization indicates an increase in fluidity.

-

Methodology:

-

Prepare a cell suspension or isolated membrane vesicles.

-

Incubate with DPH to allow the probe to incorporate into the lipid bilayer.

-

Treat with various concentrations of this compound.

-

Measure fluorescence polarization using a suitable fluorometer.

-

A decrease in the polarization value compared to the control indicates an increase in membrane fluidity.

-

-

Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.[9]

-

Methodology:

-

Treat cells in a 6-well plate with this compound for a predetermined time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

-

Conclusion

While the specific biological mechanism of action for this compound remains to be elucidated, its amphiphilic structure strongly suggests that its primary interaction will be with cellular membranes. This interaction is hypothesized to disrupt membrane integrity and function, leading to cytotoxic effects. The experimental protocols outlined in this guide provide a clear and structured path for researchers to systematically investigate these hypotheses, from initial cytotoxicity screening to more detailed mechanistic studies. The findings from such investigations will be crucial in defining the bioactivity of this compound and determining its potential for future applications in biomedical research and drug development.

References

- 1. Buy this compound | 10472-97-6 [smolecule.com]

- 2. 8-PHENYL-1-OCTANOL | 10472-97-6 [chemicalbook.com]

- 3. 8-PHENYL-1-OCTANOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological and Safety Profile of 8-Phenyloctan-1-ol: An In-depth Technical Guide

Executive Summary

This technical guide offers a detailed examination of the toxicological and safety data relevant to 8-Phenyloctan-1-ol, primarily through a read-across analysis of its structural analog, Phenylethyl Alcohol. The guide is intended for researchers, scientists, and drug development professionals. It summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental methodologies based on internationally recognized guidelines are provided, and key experimental workflows are visualized using Graphviz diagrams. The available data suggests that long-chain phenylalkanols, like this compound, are likely to have a toxicological profile characterized by low to moderate acute toxicity, potential for mild skin and eye irritation, and a low likelihood of skin sensitization and genotoxicity.

Chemical Identity

| Property | This compound | Phenylethyl Alcohol (Analog) |

| Chemical Name | This compound | 2-phenylethanol |

| Synonyms | Benzeneoctanol | Benzyl carbinol, PEA |

| CAS Number | 10472-97-6 | 60-12-8 |

| Molecular Formula | C14H22O | C8H10O |

| Molecular Weight | 206.32 g/mol | 122.16 g/mol |

| Structure | Phenyl-(CH2)8-OH | Phenyl-CH2-CH2-OH |

Toxicological Data Summary (Based on Phenylethyl Alcohol)

The following tables summarize the quantitative toxicological data for Phenylethyl Alcohol.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1790 mg/kg | [1] |

| LD50 | Rat | Oral | 1.6 - 2.5 g/kg | [2] |

| LD50 | Mouse | Oral | 800 - 1500 mg/kg | [2] |

| LD50 | Guinea Pig | Oral | 400 - 800 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 790 mg/kg | [1] |

| LD50 | Guinea Pig | Dermal | 5 g/kg | [2] |

Skin Irritation

| Species | Exposure | Result | Reference |

| Rabbit | 24 hours | Slightly to moderately irritating | [2] |

| Guinea Pig | 24 hours | Slightly to moderately irritating | [2] |

| Human | Patch Test | Not an irritant | [2] |

Eye Irritation

| Species | Concentration | Result | Reference |

| Rabbit | ≥ 1% | Irritating | [2] |

Skin Sensitization

| Species | Test Method | Result | Reference |

| Guinea Pig | Not specified | Not a sensitizer | [2] |

| Human | Not specified | Not a sensitizer | [2] |

| Mouse | Local Lymph Node Assay (LLNA) | No Expected Sensitization Induction Level (NESIL) = 9400 µg/cm² | [3] |

Genotoxicity

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | Not mutagenic | [2] |

| DNA Polymerase-deficient Assay | E. coli | Not mutagenic | [2] |

| Sister Chromatid Exchange | Human lymphocytes | No increase | [2] |

Experimental Protocols (Based on OECD Guidelines and Analog Data)

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines that would be applicable for testing this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Principle: This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are given access to standard laboratory diet and drinking water ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

-

Administration: A single dose of the test substance is administered to the animals by gavage. Animals are fasted prior to dosing.

-

Procedure: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg). If the animal survives, the dose is increased for the next animal. If it shows signs of toxicity, the dose is decreased. This is followed by a main study with a small group of animals at the dose level that is expected to produce evident toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

-

Principle: This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Irritancy is determined by the relative mean viability of the tissue exposed to the test substance compared to a negative control.

-

Test System: A commercially available, validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Procedure:

-

The RhE tissues are pre-incubated in a sterile, defined culture medium.

-

The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

-

After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed by incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan precipitate.

-

The formazan is extracted, and the optical density is measured spectrophotometrically.

-

-

Data Analysis: The relative cell viability for each treated tissue is calculated as a percentage of the mean viability of the negative control tissues. A substance is identified as an irritant if the mean relative tissue viability is ≤ 50%.[4]

In Vivo Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the eye when applied directly.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may be extended up to 21 days to assess reversibility.

-

Ocular lesions are scored for the cornea (opacity), iris, and conjunctivae (redness and chemosis).

-

-

Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress. If a substance is known to be corrosive or severely irritating, in vivo testing should be avoided.[5]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

-

Principle: The LLNA is a murine model that measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Test Animals: Female mice of a standard inbred strain (e.g., CBA/Ca or CBA/J) are used.

-

Procedure:

-

The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control and a positive control are also included.

-

On day 6, the mice are injected intravenously with radio-labeled thymidine (e.g., ³H-methyl thymidine).

-

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of the radio-label is measured by scintillation counting.

-

-

Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in the absence of the amino acid.

-

Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.

-

Procedure:

-

The test substance is mixed with the bacterial culture in the presence and absence of a metabolic activation system (S9 mix, derived from rat liver homogenate).

-

The mixture is plated on a minimal agar medium that lacks the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least twice the background count.

Visualizations

Experimental Workflows

References

8-Phenyloctan-1-ol: A Comprehensive Technical Guide for the Fragrance Industry

An in-depth examination of the physicochemical properties, synthesis, analysis, and sensory evaluation of 8-phenyloctan-1-ol, a versatile fragrance ingredient with a captivating floral character.

Introduction

This compound is a synthetic aromatic alcohol that has carved a niche for itself in the perfumer's palette. Possessing a pleasant and enduring floral scent, it serves as a valuable component in a wide array of fragrance compositions, contributing to both fine fragrances and functional products.[1] This technical guide provides a comprehensive overview of this compound for researchers, chemists, and perfumers, detailing its chemical and physical properties, synthesis methodologies, analytical techniques for quality control, and protocols for sensory evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use in formulations. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [2] |

| Molecular Weight | 206.32 g/mol | [2] |

| CAS Number | 10472-97-6 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 126-128 °C at 0.2 mmHg | [3] |

| Density | 0.942 g/mL at 20 °C | [3] |

| Refractive Index | 1.5060 at 20 °C | [3] |

| Flash Point | 125-127 °C at 0.2 mmHg | [3] |

| Water Solubility | Not miscible or difficult to mix with water | [3] |

| LogP (o/w) | 4.5 (Estimated) |

Stability: this compound is generally considered stable under normal storage conditions.[3] However, as with many fragrance ingredients, it is incompatible with strong oxidizing agents.[3] For fragrance formulations, it is crucial to conduct stability testing in the final product base to assess any potential changes in color, odor, or chemical integrity over time, especially when exposed to heat, light, and air.[8][9][10]

Odor Profile and Application in Perfumery

The olfactory character of this compound is consistently described as a pleasant floral scent.[1] This broad description, while positive, requires further refinement for perfumery applications. A detailed sensory analysis would likely reveal more subtle nuances, such as rosy, green, or waxy facets, which are common in long-chain floral alcohols.

Due to the lack of a publicly available olfactory threshold for this compound, perfumers must rely on empirical evaluation to determine its impact in a composition. Its relatively high molecular weight suggests good substantivity, making it a potential contributor to the heart and base notes of a fragrance.

Use Levels: Specific concentration ranges for this compound in consumer products are not publicly documented and are largely determined by the creative direction of the perfumer and the safety limits established by regulatory bodies like the International Fragrance Association (IFRA).[2][11][12][13] The maximum allowable concentration will depend on the product type (e.g., leave-on, rinse-off) and the aggregate exposure to other fragrance ingredients.[14]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Grignard reaction being a prominent and versatile method.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the reaction of a phenyl Grignard reagent with an 8-halo-octan-1-ol derivative.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

8-Bromo-octan-1-ol (or a protected version thereof)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of bromobenzene in dry diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

-

Grignard Reaction: The solution of 8-bromo-octan-1-ol (with the hydroxyl group potentially protected, e.g., as a tetrahydropyranyl ether) in dry ether or THF is added dropwise to the cooled Grignard reagent at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Methods for Quality Control

To ensure the identity and purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice in the fragrance industry.[15][16][17][18][19]

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent such as ethanol or hexane (e.g., 1% v/v).

GC-MS Conditions:

-